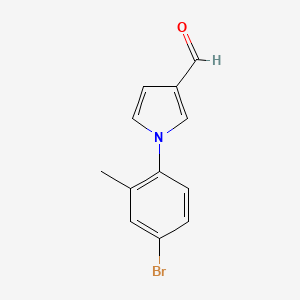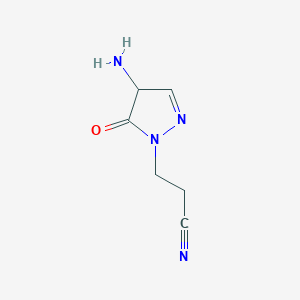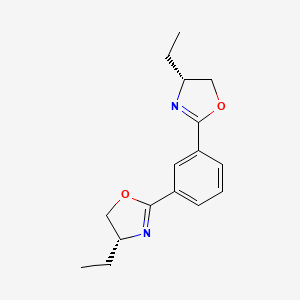
1,3-Bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(®-4-ethyl-4,5-dihydrooxazol-2-yl)benzene is an organic compound featuring a benzene ring substituted with two oxazoline groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(®-4-ethyl-4,5-dihydrooxazol-2-yl)benzene typically involves the reaction of 1,3-dibromobenzene with ®-4-ethyl-4,5-dihydrooxazole under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(®-4-ethyl-4,5-dihydrooxazol-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The oxazoline groups can be oxidized to oxazole derivatives under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction could produce various reduced forms of the compound .
Scientific Research Applications
1,3-Bis(®-4-ethyl-4,5-dihydrooxazol-2-yl)benzene has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,3-Bis(®-4-ethyl-4,5-dihydrooxazol-2-yl)benzene involves its interaction with specific molecular targets. The oxazoline groups can coordinate with metal ions, making it a useful ligand in catalysis. The benzene ring provides a stable framework that can participate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(trifluoromethyl)benzene: This compound has similar structural features but different substituents, leading to distinct chemical properties.
1,3-Bis(9-carbazolyl)benzene: Another compound with a benzene core but different functional groups, used in organic electronics.
Uniqueness
1,3-Bis(®-4-ethyl-4,5-dihydrooxazol-2-yl)benzene is unique due to its specific oxazoline substituents, which impart distinct chemical reactivity and coordination properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C16H20N2O2 |
|---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
(4R)-4-ethyl-2-[3-[(4R)-4-ethyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C16H20N2O2/c1-3-13-9-19-15(17-13)11-6-5-7-12(8-11)16-18-14(4-2)10-20-16/h5-8,13-14H,3-4,9-10H2,1-2H3/t13-,14-/m1/s1 |
InChI Key |
NRUCRBOQWHXVNO-ZIAGYGMSSA-N |
Isomeric SMILES |
CC[C@@H]1COC(=N1)C2=CC(=CC=C2)C3=N[C@@H](CO3)CC |
Canonical SMILES |
CCC1COC(=N1)C2=CC(=CC=C2)C3=NC(CO3)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


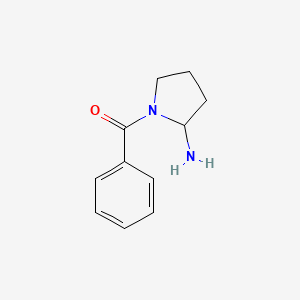
![3-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12877286.png)

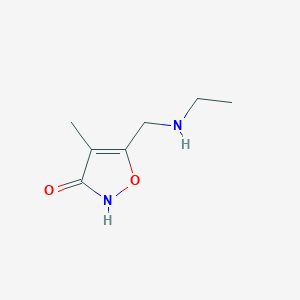
![4-Chloro-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12877298.png)

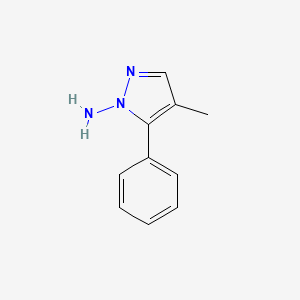
![(2S)-2-[(3aR,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyacetonitrile](/img/structure/B12877305.png)

![4-(Aminomethyl)benzo[d]oxazol-2-ol](/img/structure/B12877318.png)
